1-Bromo-4-ethynyl-2,5-dimethoxybenzene
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Overview
Description
1-Bromo-4-ethynyl-2,5-dimethoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromine atom, an ethynyl group, and two methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-ethynyl-2,5-dimethoxybenzene typically involves multiple steps One common method is the electrophilic aromatic substitution reaction, where a bromine atom is introduced to the benzene ringThe methoxy groups are usually introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure the reactions proceed smoothly and safely.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-ethynyl-2,5-dimethoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The ethynyl group can be oxidized to form different functional groups.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce a range of functionalized aromatic compounds .
Scientific Research Applications
1-Bromo-4-ethynyl-2,5-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the production of advanced materials and chemicals
Mechanism of Action
The mechanism of action of 1-Bromo-4-ethynyl-2,5-dimethoxybenzene involves its interaction with various molecular targets. The bromine atom and ethynyl group can participate in electrophilic and nucleophilic reactions, respectively. The methoxy groups can influence the electronic properties of the benzene ring, affecting its reactivity. These interactions can lead to the formation of different intermediates and products, depending on the specific reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2,5-dimethoxybenzene
- 1-Bromo-4-ethynylbenzene
- 1-Ethynyl-2,5-dimethoxybenzene
Uniqueness
1-Bromo-4-ethynyl-2,5-dimethoxybenzene is unique due to the combination of its functional groups. The presence of both a bromine atom and an ethynyl group on the same benzene ring allows for a wide range of chemical reactions and applications. This makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1-bromo-4-ethynyl-2,5-dimethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-4-7-5-10(13-3)8(11)6-9(7)12-2/h1,5-6H,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWDVDKGIKKWPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C#C)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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